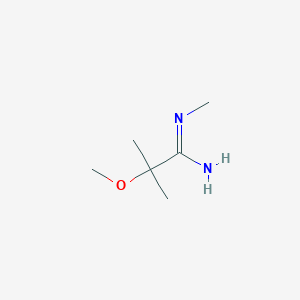![molecular formula C14H18FNO2 B13184608 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline](/img/structure/B13184608.png)
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1,4-Dioxaspiro[45]decan-8-yl}-6-fluoroaniline is a complex organic compound characterized by its unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline typically involves multiple steps. One common method starts with the formation of the spirocyclic core through the reaction of 2-acetylcyclohexanone with ethylene glycol to form the ethylene ketal. This intermediate undergoes hydrazone formation followed by iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. The final step involves aminocarbonylation in the presence of a palladium-phosphine precatalyst to introduce the aniline moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the spirocyclic structure and to minimize by-products.
化学反应分析
Types of Reactions
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the aniline moiety.
Substitution: Nucleophilic substitution reactions can be employed to replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
科学研究应用
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The fluorine atom enhances its binding affinity and stability, making it a valuable compound in drug design.
相似化合物的比较
Similar Compounds
2-{1,4-Dioxaspiro[4.5]decan-6-yl}acrylamides: These compounds share a similar spirocyclic core but differ in their functional groups.
1,4-Dioxaspiro[4.5]decan-8-ol: This compound has a hydroxyl group instead of the aniline moiety.
2,8-Diazaspiro[4.5]decan-1-one: This compound features a spirocyclic structure with nitrogen atoms, making it a potent inhibitor of specific enzymes.
Uniqueness
What sets 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline apart is its combination of a spirocyclic core with a fluorinated aniline group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C14H18FNO2 |
|---|---|
分子量 |
251.30 g/mol |
IUPAC 名称 |
2-(1,4-dioxaspiro[4.5]decan-8-yl)-6-fluoroaniline |
InChI |
InChI=1S/C14H18FNO2/c15-12-3-1-2-11(13(12)16)10-4-6-14(7-5-10)17-8-9-18-14/h1-3,10H,4-9,16H2 |
InChI 键 |
SMZJXALQPYFRGG-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1C3=C(C(=CC=C3)F)N)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13184533.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13184538.png)
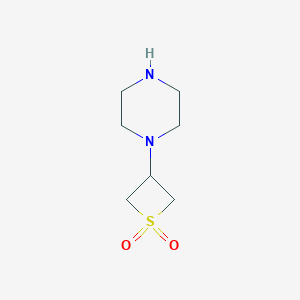

![N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide](/img/structure/B13184550.png)
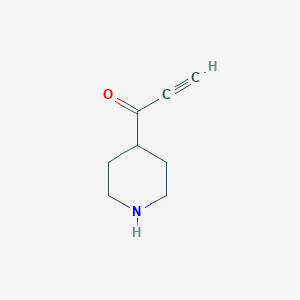
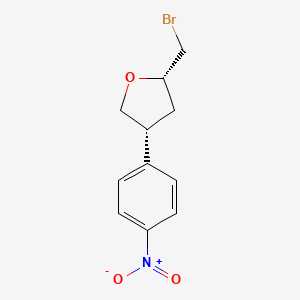

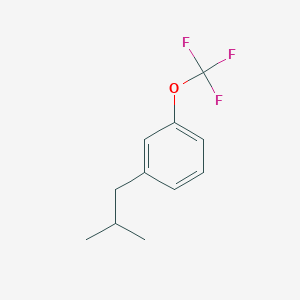
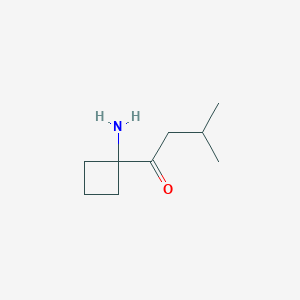
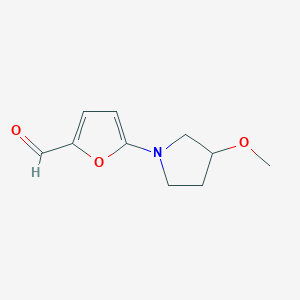
![2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13184594.png)
